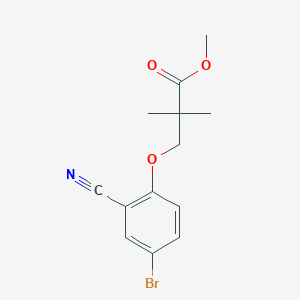
Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate
Descripción general
Descripción
Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C13H14BrNO3 and its molecular weight is 312.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative and Anticancer Activities
- A study by El-Rayes et al. (2019) focused on synthesizing compounds related to Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate for potential use as histone deacetylase inhibitors (HDACIs) in cancer treatment. These compounds showed promising antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019).
Synthesis of Novel Metal Complexes
- Aboelmagd et al. (2021) synthesized several metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which exhibited significant anti-tumor activities. These compounds showed inhibitory actions on human colorectal carcinoma cells, suggesting potential applications in cancer therapy (Aboelmagd et al., 2021).
Intermediates in Pharmaceutical Synthesis
- The synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in preparing non-steroidal anti-inflammatory agents, was described by Xu and He (2010). This intermediate is crucial in synthesizing drugs like nabumetone and naproxen (Xu & He, 2010).
Photodynamic Therapy Applications
- Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives that have high singlet oxygen quantum yields. These compounds are potentially useful as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Synthesis of Heterocyclic Systems
- Yagodkina-Yakovenko et al. (2018) reported the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, which are derivatives of a new heterocyclic system. These compounds were obtained from methyl 2-(bromomethyl)thiophene-3-carboxylates reacting with substituted 2-hydroxybenzonitriles (Yagodkina-Yakovenko et al., 2018).
Selective Inhibition of Colon Cancer Cells
- Rayes et al. (2020) synthesized a series of compounds based on the structure modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These compounds selectively inhibited the proliferation of colon cancer cells, suggesting a potential application in targeted cancer therapy (Rayes et al., 2020).
Propiedades
IUPAC Name |
methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,12(16)17-3)8-18-11-5-4-10(14)6-9(11)7-15/h4-6H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPBWGBFJKVJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=C(C=C1)Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


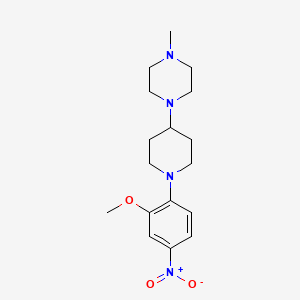
![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
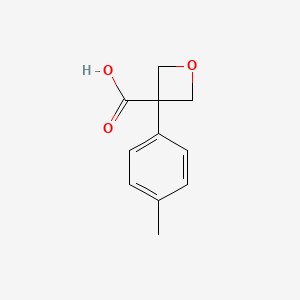
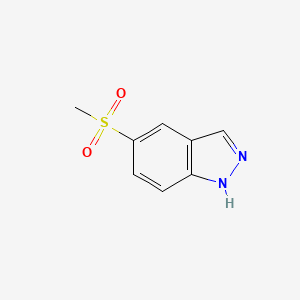

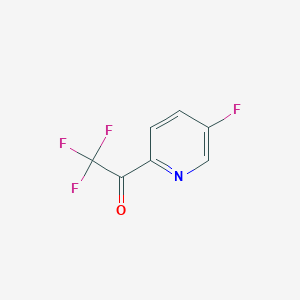
![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)
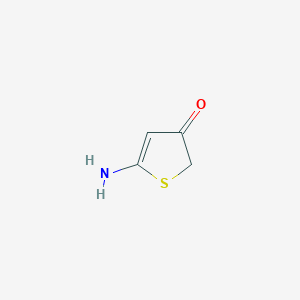
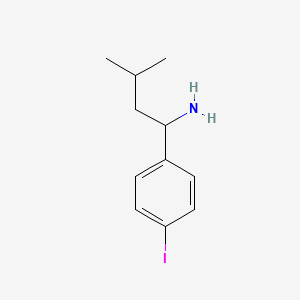
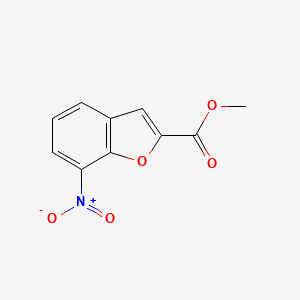
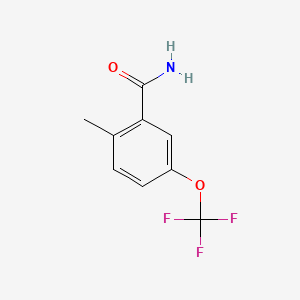
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B1403307.png)
![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)
